molecular formula C14H18N4O B7589258 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide

3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide

Cat. No. B7589258
M. Wt: 258.32 g/mol
InChI Key: HLVCEZKNJUUSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes.

Mechanism of Action

3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide is a potent and selective inhibitor of PARP, which is an enzyme that plays a crucial role in DNA repair processes. PARP inhibitors, such as 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide, prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide enhances the cytotoxic effects of DNA-damaging agents, leading to increased cell death. In animal models of ischemia/reperfusion injury, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to reduce tissue damage and improve organ function. In animal models of inflammatory bowel disease and sepsis, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair processes. 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has also been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a useful tool for studying the effects of these agents in cancer cells. However, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experimental settings. In addition, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has a relatively short half-life in vivo, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. In addition, there is ongoing research on the use of PARP inhibitors in combination with other agents, such as immunotherapies, to enhance their effectiveness in cancer treatment. Finally, there is ongoing research on the use of PARP inhibitors in other disease settings, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide involves the reaction of 4-(2-bromoethyl)phenol with 1-methyl-4-piperidone to form 4-(2-(1-methyl-4-piperidinyl)ethyl)phenol. This intermediate is then reacted with 4-(aminomethyl)pyridine to form 3-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]benzamide. The overall yield of this synthesis is approximately 30%.

Scientific Research Applications

3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been studied extensively for its potential applications in scientific research. PARP inhibitors, such as 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide, have been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and chemotherapeutic drugs, in cancer cells. 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has also been shown to protect against ischemia/reperfusion injury in various organs, including the heart, liver, and kidney. In addition, 3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and sepsis.

properties

IUPAC Name

3-[[1-(1-methylpyrazol-4-yl)ethylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10(13-8-17-18(2)9-13)16-7-11-4-3-5-12(6-11)14(15)19/h3-6,8-10,16H,7H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVCEZKNJUUSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)NCC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.